molecular formula C11H12BrClOS B14063974 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-1-chloropropan-2-one

1-(2-(Bromomethyl)-4-(methylthio)phenyl)-1-chloropropan-2-one

Cat. No.: B14063974
M. Wt: 307.63 g/mol
InChI Key: FGIXHTDWYXDTDS-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-4-(methylthio)phenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes bromomethyl, methylthio, and chloropropanone groups

Preparation Methods

The synthesis of 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the bromination of a methylthio-substituted aromatic compound, followed by chlorination and subsequent reaction with a propanone derivative. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.

Industrial production methods may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of solvents, temperature control, and purification techniques are crucial to obtaining the desired product with minimal impurities.

Chemical Reactions Analysis

1-(2-(Bromomethyl)-4-(methylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.

    Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can convert the carbonyl group to alcohols.

    Addition Reactions: The carbonyl group in the propanone moiety can undergo addition reactions with nucleophiles, forming alcohols or other derivatives.

Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(2-(Bromomethyl)-4-(methylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

    Industrial Applications: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methylthio group may also participate in redox reactions, affecting cellular processes. The compound’s overall reactivity and ability to form stable intermediates make it a valuable tool in biochemical research.

Comparison with Similar Compounds

1-(2-(Bromomethyl)-4-(methylthio)phenyl)-1-chloropropan-2-one can be compared with similar compounds such as:

    1-(2-(Chloromethyl)-4-(methylthio)phenyl)-1-chloropropan-2-one: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity and applications.

    1-(2-(Bromomethyl)-4-(methylthio)phenyl)-1-propanone:

    1-(2-(Bromomethyl)-4-(methylthio)phenyl)-1-chloropropane: The absence of the carbonyl group changes its reactivity and interaction with biological targets.

Properties

Molecular Formula

C11H12BrClOS

Molecular Weight

307.63 g/mol

IUPAC Name

1-[2-(bromomethyl)-4-methylsulfanylphenyl]-1-chloropropan-2-one

InChI

InChI=1S/C11H12BrClOS/c1-7(14)11(13)10-4-3-9(15-2)5-8(10)6-12/h3-5,11H,6H2,1-2H3

InChI Key

FGIXHTDWYXDTDS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)SC)CBr)Cl

Origin of Product

United States

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